molecular formula C47H93NO5 B13368387 Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13368387
M. Wt: 752.2 g/mol
InChI Key: DIOCWYFDHZULFY-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a molecular formula of C27H55NO3. This compound is notable for its terminal hydroxide group, which makes it useful in the building or modification of lipid nanoparticles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One common method involves the esterification of heptadecan-9-ol with 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate undergoes several types of chemical reactions, including:

    Oxidation: The terminal hydroxide group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a better leaving group.

Major Products

    Oxidation: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid.

    Reduction: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of lipid nanoparticles and their interactions with biological membranes.

    Medicine: Investigated for its potential in drug delivery systems, particularly for nucleic acid-based therapeutics.

    Industry: Utilized in the formulation of specialized coatings and materials

Mechanism of Action

The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. The terminal hydroxide group plays a crucial role in these interactions, enhancing the compound’s ability to form stable complexes with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate
  • 1,2-dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
  • Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, such as the terminal hydroxide group and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it particularly versatile for applications in drug delivery and nanoparticle formulation .

Properties

Molecular Formula

C47H93NO5

Molecular Weight

752.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-[8-(3-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate

InChI

InChI=1S/C47H93NO5/c1-6-10-13-16-21-28-35-44(36-29-22-17-14-11-7-2)52-45(50)37-30-23-19-26-33-40-48(42-43-49)41-34-27-20-24-31-38-46(51)53-47(5,9-4)39-32-25-18-15-12-8-3/h44,49H,6-43H2,1-5H3

InChI Key

DIOCWYFDHZULFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(C)(CC)CCCCCCCC)CCO

Origin of Product

United States

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